Guayacol

Descripción general

Descripción

La guaiacina es un compuesto lignano de origen natural que se aísla de la corteza del árbol Machilus thunbergii. Es conocida por sus significativas actividades biológicas, que incluyen su capacidad de aumentar la actividad de la fosfatasa alcalina y promover la diferenciación de los osteoblastos . La guaiacina es un tipo de lignano arilnftaleno, que es una clase de compuestos conocidos por sus diversas propiedades farmacológicas.

Aplicaciones Científicas De Investigación

La guaiacina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La guaiacina ejerce sus efectos a través de varias vías moleculares:

Señalización Wnt/β-Catenina: La guaiacina promueve esta vía, lo que lleva a un aumento de la expresión de la proteína β-Catenina y a una mayor diferenciación celular.

Actividad de la fosfatasa alcalina: La guaiacina aumenta la actividad de la fosfatasa alcalina, que es esencial para la mineralización ósea y la diferenciación de los osteoblastos.

Análisis Bioquímico

Biochemical Properties

Guaiacin plays a crucial role in biochemical reactions, particularly in the activation of alkaline phosphatase. This enzyme is essential for the dephosphorylation of various molecules, which is a critical step in many metabolic pathways. Guaiacin interacts with proteins and other biomolecules, enhancing their activity and promoting cellular differentiation. The interaction between Guaiacin and alkaline phosphatase is particularly noteworthy, as it leads to increased enzyme activity and subsequent biochemical reactions .

Cellular Effects

Guaiacin has been shown to influence various types of cells and cellular processes. In osteoblasts, Guaiacin promotes differentiation and increases alkaline phosphatase activity, which is essential for bone formation. Additionally, Guaiacin affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to enhance the expression of genes involved in osteogenesis, thereby promoting bone health .

Molecular Mechanism

The molecular mechanism of Guaiacin involves its binding interactions with biomolecules, leading to enzyme activation. Guaiacin binds to alkaline phosphatase, increasing its activity and promoting the dephosphorylation of target molecules. This activation cascade results in enhanced cellular differentiation and metabolic activity. Furthermore, Guaiacin may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Guaiacin have been observed to change over time. Guaiacin is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that Guaiacin maintains its ability to promote osteoblast differentiation and increase alkaline phosphatase activity, although the effects may diminish slightly over time .

Dosage Effects in Animal Models

The effects of Guaiacin vary with different dosages in animal models. At lower doses, Guaiacin effectively promotes osteoblast differentiation and increases alkaline phosphatase activity without causing adverse effects. At higher doses, Guaiacin may exhibit toxic effects, including cellular damage and impaired metabolic function. It is essential to determine the optimal dosage to maximize the beneficial effects of Guaiacin while minimizing potential toxicity .

Metabolic Pathways

Guaiacin is involved in several metabolic pathways, particularly those related to bone formation and mineralization. It interacts with enzymes such as alkaline phosphatase, promoting the dephosphorylation of substrates and enhancing metabolic flux. Guaiacin also affects metabolite levels, contributing to the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, Guaiacin is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Guaiacin’s localization and accumulation within specific tissues, such as bone, are critical for its biological activity and therapeutic potential .

Subcellular Localization

Guaiacin’s subcellular localization is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Guaiacin’s localization to the nucleus or mitochondria may influence its ability to modulate gene expression and cellular metabolism .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La guaiacina se puede sintetizar a través de varias reacciones químicas. Un método común implica la reacción de condensación entre 4-(α-bromoacetil)-guaiacol y guaiacol . Esta reacción se lleva a cabo normalmente en condiciones controladas para asegurar la formación del producto deseado.

Métodos de producción industrial: La producción industrial de guaiacina a menudo implica la extracción del compuesto de fuentes naturales, como la corteza del árbol Machilus thunbergii. El proceso de extracción incluye varios pasos, como la extracción con disolvente, la purificación y la cristalización, para obtener guaiacina de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: La guaiacina sufre varias reacciones químicas, que incluyen:

Oxidación: La guaiacina se puede oxidar para formar diferentes productos, como guaiacol y otros compuestos fenólicos.

Reducción: Las reacciones de reducción pueden convertir la guaiacina en derivados de lignano más simples.

Sustitución: La guaiacina puede sufrir reacciones de sustitución en las que los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio se utilizan a menudo.

Sustitución: Se pueden utilizar varios reactivos, incluyendo halógenos y agentes alquilantes, en condiciones específicas.

Principales productos formados:

Oxidación: Guaiacol, 2-hidroxibenzaldehído y 2-metoxibenzaldehído.

Reducción: Derivados de lignano más simples.

Sustitución: Derivados arilnftalénicos con diferentes grupos funcionales.

Comparación Con Compuestos Similares

La guaiacina es única entre los compuestos lignanos debido a sus actividades biológicas y propiedades químicas específicas. Compuestos similares incluyen:

Otobaphenol: Otro lignano arilnftaleno con características estructurales similares.

Cagayanina: Un lignano con propiedades farmacológicas comparables.

Wulignan A1: Comparte similitudes estructurales con la guaiacina pero tiene diferentes bioactividades.

Estos compuestos, aunque similares en estructura, exhiben actividades biológicas y reactividad química distintas, lo que pone de manifiesto la singularidad de la guaiacina en la investigación científica y las aplicaciones industriales.

Propiedades

IUPAC Name |

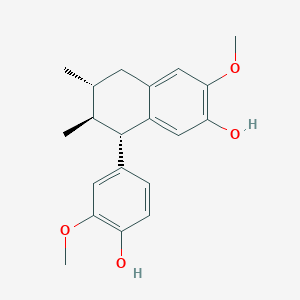

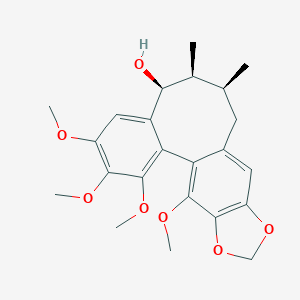

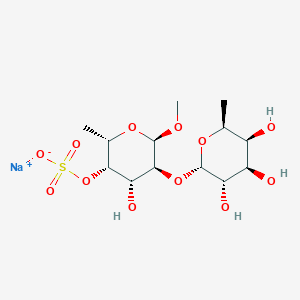

(6R,7S,8S)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-11-7-14-9-19(24-4)17(22)10-15(14)20(12(11)2)13-5-6-16(21)18(8-13)23-3/h5-6,8-12,20-22H,7H2,1-4H3/t11-,12+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAAYUCUPIYQBR-JGRMJRGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C=C2C(C1C)C3=CC(=C(C=C3)O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C=C2[C@@H]([C@H]1C)C3=CC(=C(C=C3)O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201319141 | |

| Record name | Guaiacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36531-08-5 | |

| Record name | Guaiacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36531-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036531085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guaiacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUAIACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8S88V2539 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Guaiacin and where is it found?

A1: Guaiacin is a naturally occurring lignan compound primarily found in plants belonging to the Lauraceae family, such as Machilus thunbergii and Myristica fragrans (nutmeg). [, , ]

Q2: What biological activities have been reported for Guaiacin?

A2: Guaiacin has been shown to exhibit several biological activities, including:

- Stimulation of Osteoblast Differentiation: Guaiacin significantly increases alkaline phosphatase activity, collagen synthesis, and calcium deposition in mouse osteoblast cultures, suggesting potential benefits for bone health. [] This effect is thought to be mediated through the estrogen receptor, as the estrogen receptor antagonist tamoxifen reduces Guaiacin's effects. []

- Neuroprotective Effects: Guaiacin has demonstrated significant neuroprotective activity against glutamate-induced neurotoxicity in rat cortical cell cultures. [] This suggests potential applications in neurodegenerative diseases.

- Antibacterial Activity: Studies have shown Guaiacin to exhibit antibacterial activity against Streptococcus mutans, a bacterium implicated in dental caries. []

Q3: How does Guaiacin exert its stimulatory effects on osteoblast differentiation?

A3: While the exact mechanism remains unclear, research suggests that Guaiacin may interact with estrogen receptors in osteoblasts. [] This interaction potentially triggers downstream signaling pathways that promote osteoblast differentiation, leading to increased alkaline phosphatase activity, collagen synthesis, and calcium deposition – key processes in bone formation. []

Q4: What is the structural characterization of Guaiacin?

A4: Guaiacin is a phenyltetralin lignan with the molecular formula C22H24O4. [] While the provided abstracts don't detail specific spectroscopic data, they indicate that techniques like UV, IR, and NMR have been used to characterize its structure. [] Further research articles or databases would be needed for comprehensive spectroscopic information.

Q5: Does Guaiacin demonstrate any notable structure-activity relationships?

A6: The research on lignans from Machilus thunbergii provides insights into structure-activity relationships. It suggests that arylnaphthalene type lignans, like Guaiacin, exhibit stronger stimulatory effects on osteoblast differentiation compared to bibenzylbutane type lignans. [] This highlights the importance of the arylnaphthalene structural motif for this particular activity.

Q6: Are there any studies on the pharmacokinetics and pharmacodynamics (PK/PD) of Guaiacin?

A6: The provided research abstracts do not delve into detailed PK/PD studies of Guaiacin. Further research is needed to elucidate its absorption, distribution, metabolism, and excretion profile, as well as its in vivo activity and efficacy.

Q7: What about the safety and toxicity profile of Guaiacin?

A7: The available research abstracts don't offer specific details on the toxicity of Guaiacin. Therefore, it's crucial to conduct thorough toxicological studies to ensure its safety before considering any therapeutic applications.

Q8: Are there any analytical methods available to detect and quantify Guaiacin?

A9: While the provided research doesn't specify the analytical methods used, it is mentioned that various chromatographic techniques, including column chromatography and HPLC, are employed for isolating Guaiacin. [, ] It is likely that techniques like LC-MS or GC-MS are employed for its detection and quantification, although this information isn't provided in the abstracts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyclobutene-1,2-dione,3-ethoxy-4-[(2-hydroxy-1,1-dimethylethyl)amino]-(9CI)](/img/structure/B150134.png)